

# Topic: Structure Elucidation of 5-Butylpyrimidin-2-amine

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## Compound of Interest

Compound Name: 5-Butylpyrimidin-2-amine

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## Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activities.[1][2] The precise characterization of novel pyrimidine derivatives is a critical prerequisite for meaningful pharmacological evaluation and intellectual property protection. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **5-Butylpyrimidin-2-amine**, a representative N-heterocyclic compound. We will dissect the logic behind a multi-technique analytical strategy, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity for researchers in the field.

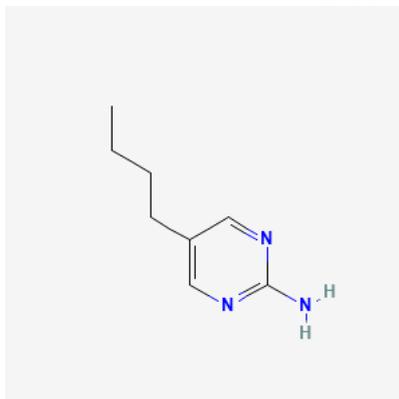
## Introduction: The Imperative for Unambiguous Structure Verification

**5-Butylpyrimidin-2-amine** (Figure 1) belongs to the 5-substituted 2-aminopyrimidine class, a chemical family with demonstrated relevance in drug discovery, particularly in the development of kinase inhibitors.[3] The introduction of a butyl group at the C-5 position significantly influences the molecule's lipophilicity and potential interactions with biological targets. Therefore, unambiguous confirmation of its constitution—verifying not only the core structure but also the precise point of attachment of the butyl substituent—is paramount. An erroneous

structural assignment can invalidate extensive downstream research, including biological screening and structure-activity relationship (SAR) studies.

This guide employs a synergistic analytical workflow designed to provide orthogonal data points that, in concert, build an irrefutable structural proof.

Figure 1: Proposed Structure of **5-Butylpyrimidin-2-amine**



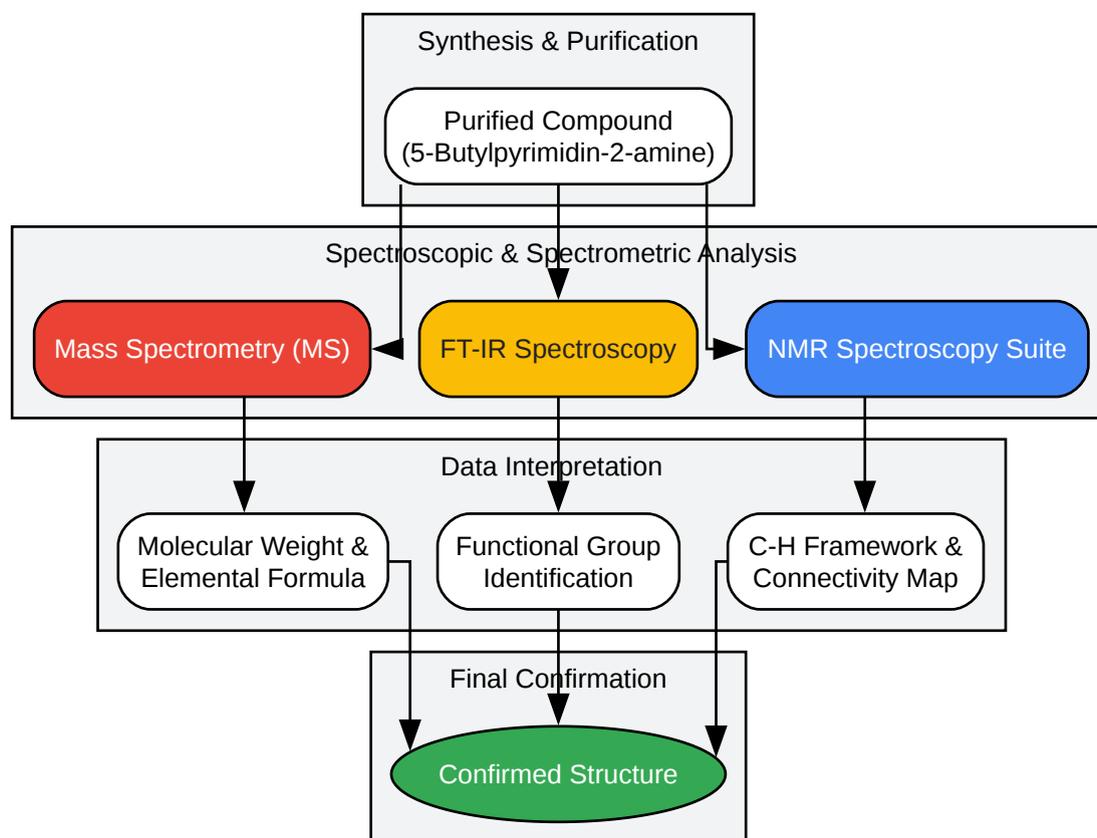
Molecular Formula: C<sub>8</sub>H<sub>13</sub>N<sub>3</sub>[4] Molecular Weight: 151.21 g/mol

## The Analytical Strategy: A Multi-Technique, Logic-Driven Workflow

The structural elucidation of a novel chemical entity is akin to solving a complex puzzle. No single technique provides all the answers; rather, each provides a unique piece of information. Our strategy relies on the convergence of data from multiple orthogonal techniques.

- Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. Its fragmentation pattern offers initial clues about the structural components.[5]
- FT-IR Spectroscopy: Identifies the key functional groups present in the molecule, such as amines and alkyl chains, based on their characteristic vibrational frequencies.[6][7]
- NMR Spectroscopy: Serves as the cornerstone of structure elucidation in solution, providing a detailed map of the carbon-hydrogen framework and atom-to-atom connectivity.[8][9]

The logical flow of this process is depicted in the workflow diagram below.



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**Caption:** Workflow for the structural elucidation of **5-Butylpyrimidin-2-amine**.

## Mass Spectrometry: Confirming the Molecular Formula

**Expertise & Experience:** Mass spectrometry is the first-line technique to confirm that the synthesized compound has the correct molecular weight corresponding to its expected elemental formula. We employ Electron Ionization (EI) due to its ability to generate reproducible fragmentation patterns that provide valuable structural clues.[5]

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 µg/mL) in a volatile solvent like methanol.[9]

- Instrumentation: Utilize a standard GC-MS or direct-infusion MS system.
- Ionization Method: Electron Ionization (EI).[5]
- Electron Energy: 70 eV. This standard energy level provides sufficient energy to ionize the molecule and induce characteristic, reproducible fragmentation.[5]
- Ion Source Temperature: ~200 °C.[5]
- Analysis: Scan for a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

## Data Presentation & Interpretation

The primary goal is to identify the molecular ion peak ( $M^{+\bullet}$ ). For **5-Butylpyrimidin-2-amine** ( $C_8H_{13}N_3$ ), the expected monoisotopic mass is 151.11 Da.[4] The fragmentation pattern is dictated by the stability of the pyrimidine ring and the nature of the alkyl substituent. The butyl chain is prone to fragmentation via loss of alkyl radicals.

Table 1: Predicted Mass Spectrometry Data for **5-Butylpyrimidin-2-amine**

m/z (Predicted)	Ion/Fragment	Interpretation
<b>151</b>	<b><math>[M]^{+\bullet}</math></b>	<b>Molecular ion, confirming the elemental formula <math>C_8H_{13}N_3</math>.</b>
136	$[M - CH_3]^+$	Loss of a methyl radical from the butyl chain.
122	$[M - C_2H_5]^+$	Loss of an ethyl radical.
108	$[M - C_3H_7]^+$	Loss of a propyl radical, a common fragmentation pathway.[10]
95	$[M - C_4H_8]^+$	McLafferty rearrangement or loss of butene.

| 81 |  $[C_4H_3N_2]^+$  | Fragment corresponding to the pyrimidine ring after butyl loss. |

The presence of the molecular ion at  $m/z$  151 provides strong evidence for the compound's elemental composition. The subsequent fragmentation pattern, particularly the loss of a propyl radical ( $m/z$  108), is highly characteristic of a butyl-substituted aromatic system and adds a layer of structural validation.

## FT-IR Spectroscopy: Identifying Key Functional Groups

Trustworthiness: FT-IR spectroscopy provides a rapid and reliable "fingerprint" of the functional groups present. This data is self-validating; the absence of an expected peak (e.g., N-H stretch) or the presence of an unexpected one (e.g., a carbonyl C=O stretch) would immediately invalidate the proposed structure.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically from 4000 to 400  $cm^{-1}$ .
- **Background Correction:** Perform a background scan of the empty ATR crystal to subtract atmospheric ( $CO_2$ ,  $H_2O$ ) absorptions.

## Data Presentation & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to the vibrational modes of specific bonds within the molecule. For **5-Butylpyrimidin-2-amine**, we anticipate several key signals.[\[6\]](#)[\[7\]](#)[\[11\]](#)

Table 2: Characteristic FT-IR Absorption Bands for **5-Butylpyrimidin-2-amine**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3450 - 3300	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH <sub>2</sub> )
3100 - 3000	C-H Stretch (sp <sup>2</sup> )	Aromatic C-H (pyrimidine ring)
2960 - 2850	C-H Stretch (sp <sup>3</sup> )	Alkyl C-H (butyl chain)
~1640	N-H Scissoring (Bend)	Primary Amine (-NH <sub>2</sub> )
1620 - 1550	C=N and C=C Ring Stretch	Pyrimidine Ring
1470 - 1430	C-H Bend	Alkyl CH <sub>2</sub>

| 1380 - 1365 | C-H Bend | Alkyl CH<sub>3</sub> |

The observation of strong, often double, peaks in the 3450-3300 cm<sup>-1</sup> region confirms the primary amine, while the series of peaks below 3000 cm<sup>-1</sup> validates the presence of the saturated butyl chain.

## NMR Spectroscopy: The Definitive Structural Blueprint

Authoritative Grounding: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[12] A full suite of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular structure, establishing all proton and carbon environments and their precise connectivity.[13][14][15]

### Experimental Protocol: NMR Sample Preparation

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[9]
- **Instrumentation:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **Experiments:** Perform standard <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H}, COSY, HSQC, and HMBC experiments using standard pulse programs.

## <sup>1</sup>H NMR: Proton Environment Analysis

The <sup>1</sup>H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their multiplicity (providing information about neighboring protons).[16]

Table 3: Predicted <sup>1</sup>H NMR Data for **5-Butylpyrimidin-2-amine** (in CDCl<sub>3</sub>)

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
<b>H-4, H-6</b>	<b>~8.25</b>	<b>s</b>	<b>2H</b>
-NH <sub>2</sub>	~4.90	br s	2H
H-1'	~2.45	t	2H
H-2'	~1.55	sext	2H
H-3'	~1.35	sext	2H

| H-4' | ~0.90 | t | 3H |

- Key Insights: The two equivalent protons on the pyrimidine ring (H-4 and H-6) appear as a sharp singlet, characteristic of a symmetrically 2,5-disubstituted pyrimidine. The butyl chain shows the expected pattern: a triplet for the terminal methyl group coupled to its neighboring CH<sub>2</sub>, and a triplet for the CH<sub>2</sub> group adjacent to the ring, coupled to its CH<sub>2</sub> neighbor.

## <sup>13</sup>C NMR: Carbon Backbone Mapping

The proton-decoupled <sup>13</sup>C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbon environments.[16]

Table 4: Predicted <sup>13</sup>C NMR Data for **5-Butylpyrimidin-2-amine** (in CDCl<sub>3</sub>)

Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	~162.5
C-4, C-6	~157.0
C-5	~120.0
C-1'	~32.0
C-2'	~31.0
C-3'	~22.5

| C-4' | ~14.0 |

- Key Insights: The chemical shifts of the ring carbons are diagnostic. C-2, bonded to two nitrogen atoms, is the most deshielded. C-4 and C-6 are also significantly downfield. C-5, bearing the alkyl substituent, is the most upfield of the ring carbons.

## 2D NMR: Assembling the Connectivity Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

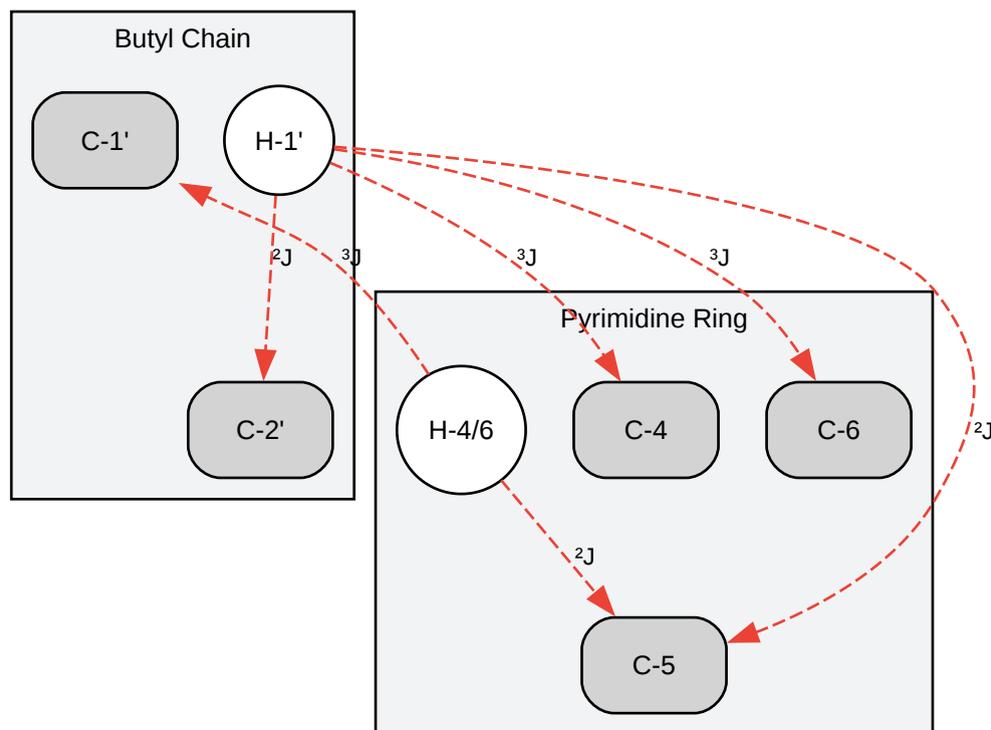
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds ( $^3J_{HH}$ ). It is essential for tracing the connectivity within isolated spin systems.<sup>[17][18][19]</sup> For **5-Butylpyrimidin-2-amine**, COSY will unequivocally establish the sequence of the butyl chain.

**Caption:** Key COSY correlations confirming the butyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to ( $^1J_{CH}$ ).<sup>[13][15][20]</sup> It provides a definitive link between the  $^1H$  and  $^{13}C$  assignments. For example, the proton signal at ~2.45 ppm will show a cross-peak to the carbon signal at ~32.0 ppm, assigning them as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure, as it reveals long-range correlations (typically  $^2J_{CH}$  and

$^3J_{CH}$ ) between protons and carbons.[14][20][21] It is the key to connecting the butyl chain to the pyrimidine ring.



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**Caption:** Key HMBC correlations linking the butyl group to the C-5 position.

- The Decisive Correlation: The most crucial observation in the HMBC spectrum is the correlation from the protons on the first methylene of the butyl chain (H-1',  $\delta \sim 2.45$ ) to two distinct pyrimidine carbons: a two-bond correlation ( $^2J$ ) to C-5 ( $\delta \sim 120.0$ ) and a three-bond correlation ( $^3J$ ) to C-4/C-6 ( $\delta \sim 157.0$ ). This pattern is only possible if the butyl group is attached to C-5. If it were attached to C-4, for instance, H-1' would show correlations to C-3 and C-5, which would have very different chemical shifts.

## Conclusion: A Synthesized, Irrefutable Structural Assignment

The structural elucidation of **5-Butylpyrimidin-2-amine** is achieved through the logical synthesis of complementary data from a suite of analytical techniques:

- Mass Spectrometry confirmed the molecular formula of  $C_8H_{13}N_3$  with a molecular ion peak at  $m/z$  151.
- FT-IR Spectroscopy verified the presence of the required primary amine ( $-NH_2$ ) and alkyl (C-H) functional groups.
- $^1H$  and  $^{13}C$  NMR provided the precise count of proton and carbon environments consistent with the proposed structure.
- COSY and HSQC mapped the internal connectivity of the butyl chain and linked the proton and carbon assignments.
- HMBC provided the definitive, irrefutable link, showing long-range correlations from the butyl chain's H-1' protons to C-4, C-5, and C-6 of the pyrimidine ring, unequivocally confirming the C-5 substitution pattern.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.

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